molecular formula C23H28N2O3S B11657155 Methyl 3-[(5-cyclohexyl-4-hydroxy-5-methyl-5,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]propanoate

Methyl 3-[(5-cyclohexyl-4-hydroxy-5-methyl-5,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]propanoate

Cat. No.: B11657155
M. Wt: 412.5 g/mol
InChI Key: AIBSJYRYVKCZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)PROPANOATE is a complex organic compound that belongs to the class of benzoquinazolines. This compound is characterized by its unique structure, which includes a quinazoline core, a cyclohexyl group, and a propanoate ester. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 3-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, in the presence of dehydrating agents.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where a cyclohexylmagnesium halide reacts with the quinazoline intermediate.

    Formation of the Propanoate Ester: The final step involves the esterification of the quinazoline derivative with methyl 3-mercaptopropanoate under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

METHYL 3-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia.

Scientific Research Applications

METHYL 3-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)PROPANOATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 3-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: The compound can inhibit specific enzymes involved in critical biological processes, such as DNA replication or protein synthesis.

    Interaction with Receptors: It may bind to specific receptors on the cell surface, modulating cellular signaling pathways.

    Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, leading to their elimination.

Comparison with Similar Compounds

METHYL 3-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)PROPANOATE can be compared with other similar compounds, such as:

    5-CYCLOHEXYL-5-METHYL-2-SULFANYL-3,4,5,6-TETRAHYDROBENZO[H]QUINAZOLIN-4-ONE: This compound shares a similar quinazoline core but lacks the propanoate ester group.

    2-(4-BENZOYLPHENOXY)-1-[2-(1-METHYL-1H-INDOL-3-YL)METHYL]-1H-BENZO[D]IMIDAZOL-1-YL]ETHANONE: This compound has a different core structure but shares similar functional groups, such as the indole and benzimidazole moieties.

The uniqueness of METHYL 3-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)PROPANOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 3-[(5-cyclohexyl-5-methyl-4-oxo-3,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]propanoate

InChI

InChI=1S/C23H28N2O3S/c1-23(16-9-4-3-5-10-16)14-15-8-6-7-11-17(15)20-19(23)21(27)25-22(24-20)29-13-12-18(26)28-2/h6-8,11,16H,3-5,9-10,12-14H2,1-2H3,(H,24,25,27)

InChI Key

AIBSJYRYVKCZOS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCCC(=O)OC)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.